molecular formula C16H14Cl2N2O3S B11657150 Ethyl {[3-cyano-4-(2,3-dichlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate

Ethyl {[3-cyano-4-(2,3-dichlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate

Cat. No.: B11657150
M. Wt: 385.3 g/mol
InChI Key: RJDNUPCKXWQMLL-UHFFFAOYSA-N
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Description

ETHYL 2-{[3-CYANO-4-(2,3-DICHLOROPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE is a complex organic compound with a unique structure that includes cyano, dichlorophenyl, and tetrahydropyridinyl groups

Chemical Reactions Analysis

ETHYL 2-{[3-CYANO-4-(2,3-DICHLOROPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include lithium aluminum hydride for reductive cyclization and phenacyl bromide for cyclocondensation . The major products formed from these reactions can include pyridine-2,6-dione derivatives and bispidine derivatives .

Mechanism of Action

The mechanism of action of ETHYL 2-{[3-CYANO-4-(2,3-DICHLOROPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE involves its interaction with molecular targets and pathways within biological systems. The cyano and dichlorophenyl groups play a crucial role in its reactivity and biological activity . The compound can participate in various biochemical pathways, leading to the formation of biologically active intermediates that exert therapeutic effects .

Properties

Molecular Formula

C16H14Cl2N2O3S

Molecular Weight

385.3 g/mol

IUPAC Name

ethyl 2-[[5-cyano-4-(2,3-dichlorophenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate

InChI

InChI=1S/C16H14Cl2N2O3S/c1-2-23-14(22)8-24-16-11(7-19)10(6-13(21)20-16)9-4-3-5-12(17)15(9)18/h3-5,10H,2,6,8H2,1H3,(H,20,21)

InChI Key

RJDNUPCKXWQMLL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC1=C(C(CC(=O)N1)C2=C(C(=CC=C2)Cl)Cl)C#N

Origin of Product

United States

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